molecular formula C₁₆H₁₄BrNO₃ B1142576 Furofenac Methyl Ester CAS No. 76733-61-4

Furofenac Methyl Ester

Cat. No.: B1142576
CAS No.: 76733-61-4
M. Wt: 348.19
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furofenac Methyl Ester is a chemical compound with the molecular formula C₁₆H₁₄BrNO₃ and a molecular weight of 348.19 g/mol

Scientific Research Applications

Furofenac Methyl Ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and analgesic effects.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory properties.

    Industry: Used in the production of various chemical intermediates and as a reagent in organic synthesis

Mechanism of Action

Target of Action

Furofenac Methyl Ester’s primary target is Prostaglandin G/H synthase 1 . This enzyme, also known as cyclooxygenase-1 (COX-1), plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

The compound interacts with its target, Prostaglandin G/H synthase 1, modulating its activity . . This results in decreased inflammation and pain.

Biochemical Pathways

This compound affects the cyclooxygenase pathway . By inhibiting Prostaglandin G/H synthase 1, it reduces the conversion of arachidonic acid to prostaglandins. This leads to a decrease in the downstream effects of prostaglandins, including inflammation and pain.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins, it decreases the inflammatory response at the cellular level .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Furofenac Methyl Ester typically involves the esterification of Furofenac with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:

Furofenac+MethanolH2SO4Furofenac Methyl Ester+Water\text{Furofenac} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Furofenac+MethanolH2​SO4​​Furofenac Methyl Ester+Water

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Furofenac Methyl Ester undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of aqueous acid or base, this compound can be hydrolyzed to produce Furofenac and methanol.

    Oxidation: This compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to produce corresponding carboxylic acids.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Aqueous HCl or NaOH, reflux conditions.

    Oxidation: Potassium permanganate, acidic or basic medium.

    Substitution: Various nucleophiles, such as amines or alcohols, under mild conditions.

Major Products Formed

    Hydrolysis: Furofenac and methanol.

    Oxidation: Corresponding carboxylic acids.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • Flurbiprofen Methyl Ester
  • Ibuprofen Methyl Ester
  • Naproxen Methyl Ester

Comparison

Furofenac Methyl Ester is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications in research and industry .

Properties

CAS No.

76733-61-4

Molecular Formula

C₁₆H₁₄BrNO₃

Molecular Weight

348.19

Synonyms

2-Ethyl-2,3-dihydro-5-benzofuranacetic Acid Methyl Ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.